

# Spectroscopic Characterization of Tris(2-(2-methoxyethoxy)ethyl)amine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                     |
|----------------|-------------------------------------|
| Compound Name: | Tris(2-(2-methoxyethoxy)ethyl)amine |
| Cat. No.:      | B1294828                            |

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for **Tris(2-(2-methoxyethoxy)ethyl)amine**, a versatile polyether tertiary amine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, grounded in fundamental principles and supported by available data from reputable sources.

## Introduction: The Molecular Architecture and Utility

**Tris(2-(2-methoxyethoxy)ethyl)amine**, also known by synonyms such as Tris(3,6-dioxaheptyl)amine and TDA-1, is an organic compound with the formula  $\text{N}(\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OCH}_3)_3$ .<sup>[1]</sup> Its structure is characterized by a central tertiary amine nitrogen atom connected to three flexible polyether arms. This unique architecture, combining the coordinating ability of the nitrogen and oxygen atoms, makes it an effective complexing agent for various metal ions and a highly efficient phase-transfer catalyst, in some cases superior to crown ethers.<sup>[1]</sup> The compound is typically a colorless to pale yellow oily liquid.<sup>[1][2]</sup>

A thorough understanding of its spectroscopic signature is paramount for its application in synthesis and materials science, enabling researchers to verify its purity, study its interactions with other molecules, and ensure its stability under various conditions. This guide will dissect the  $^{13}\text{C}$  NMR and IR spectra and provide a detailed theoretical prediction for the  $^1\text{H}$  NMR spectrum.

# Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **Tris(2-(2-methoxyethoxy)ethyl)amine**, both  $^{13}\text{C}$  and  $^1\text{H}$  NMR provide critical information about its symmetrical structure.

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum of **Tris(2-(2-methoxyethoxy)ethyl)amine** is simplified by the molecule's  $\text{C}_3$  symmetry. All three polyether arms are chemically equivalent, resulting in a spectrum with a limited number of distinct carbon signals. The available data from SpectraBase confirms this expectation.[3]

Table 1: Summary of  $^{13}\text{C}$  NMR Spectral Data for **Tris(2-(2-methoxyethoxy)ethyl)amine**

| Chemical Shift ( $\delta$ ) ppm | Assignment                              | Rationale for Assignment                                                                                                                                                                                 |
|---------------------------------|-----------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ~72                             | -OCH <sub>2</sub> -                     | The signals for the methylene carbons directly bonded to ether oxygens typically appear in this region. The slight differences in their chemical environments lead to distinct but closely spaced peaks. |
| ~70                             | -N-CH <sub>2</sub> -                    | The methylene carbons adjacent to the nitrogen atom are deshielded by the electronegative nitrogen, shifting their resonance downfield.                                                                  |
| ~59                             | -O-CH <sub>3</sub>                      | The terminal methoxy carbons are the most shielded among the non-aliphatic carbons, thus appearing at the lowest chemical shift in this group.                                                           |
| ~55                             | -N-CH <sub>2</sub> -CH <sub>2</sub> -O- | The methylene carbons alpha to the nitrogen are expected in this region. The electron-withdrawing effect of the nitrogen causes a downfield shift compared to simple alkanes.                            |

Note: Precise chemical shifts can vary slightly depending on the solvent and concentration.

The interpretation of the  $^{13}\text{C}$  NMR spectrum is rooted in the principle of chemical equivalence and the influence of electronegative atoms (N and O) on the chemical shifts of adjacent carbon atoms. The downfield shifts observed for the methylene carbons are a direct consequence of the deshielding effect of the nitrogen and oxygen atoms.

## <sup>1</sup>H NMR Spectroscopy: A Predictive Analysis

As of the latest search of publicly available spectral databases, the <sup>1</sup>H NMR spectrum for **Tris(2-(2-methoxyethoxy)ethyl)amine** is not readily available. However, based on the molecular structure and established principles of <sup>1</sup>H NMR spectroscopy, a detailed prediction of the spectrum can be made.

The molecule's symmetry will again lead to a relatively simple spectrum. We can predict the following signals:

- A singlet for the methoxy protons (-O-CH<sub>3</sub>): This signal, integrating to 9 protons (3 x CH<sub>3</sub>), is expected to be a sharp singlet due to the absence of adjacent protons for coupling. Its chemical shift would likely be in the range of 3.3-3.4 ppm.
- A multiplet for the methylene protons adjacent to the nitrogen (N-CH<sub>2</sub>-): These 6 protons (3 x CH<sub>2</sub>) would likely appear as a triplet, coupling with the adjacent -CH<sub>2</sub>-O- protons. Due to the deshielding effect of the nitrogen, this signal is predicted to be in the range of 2.7-2.9 ppm.
- Multiplets for the remaining methylene protons (-O-CH<sub>2</sub>-CH<sub>2</sub>-O-): The remaining 12 protons (3 x 2 x CH<sub>2</sub>) in the ether linkages would likely appear as a more complex set of multiplets in the range of 3.5-3.7 ppm. The overlapping signals from the different methylene groups would create this complexity.

The predicted <sup>1</sup>H NMR spectrum would therefore consist of a few distinct regions, with the integration of the signals corresponding to the number of protons in each unique chemical environment.

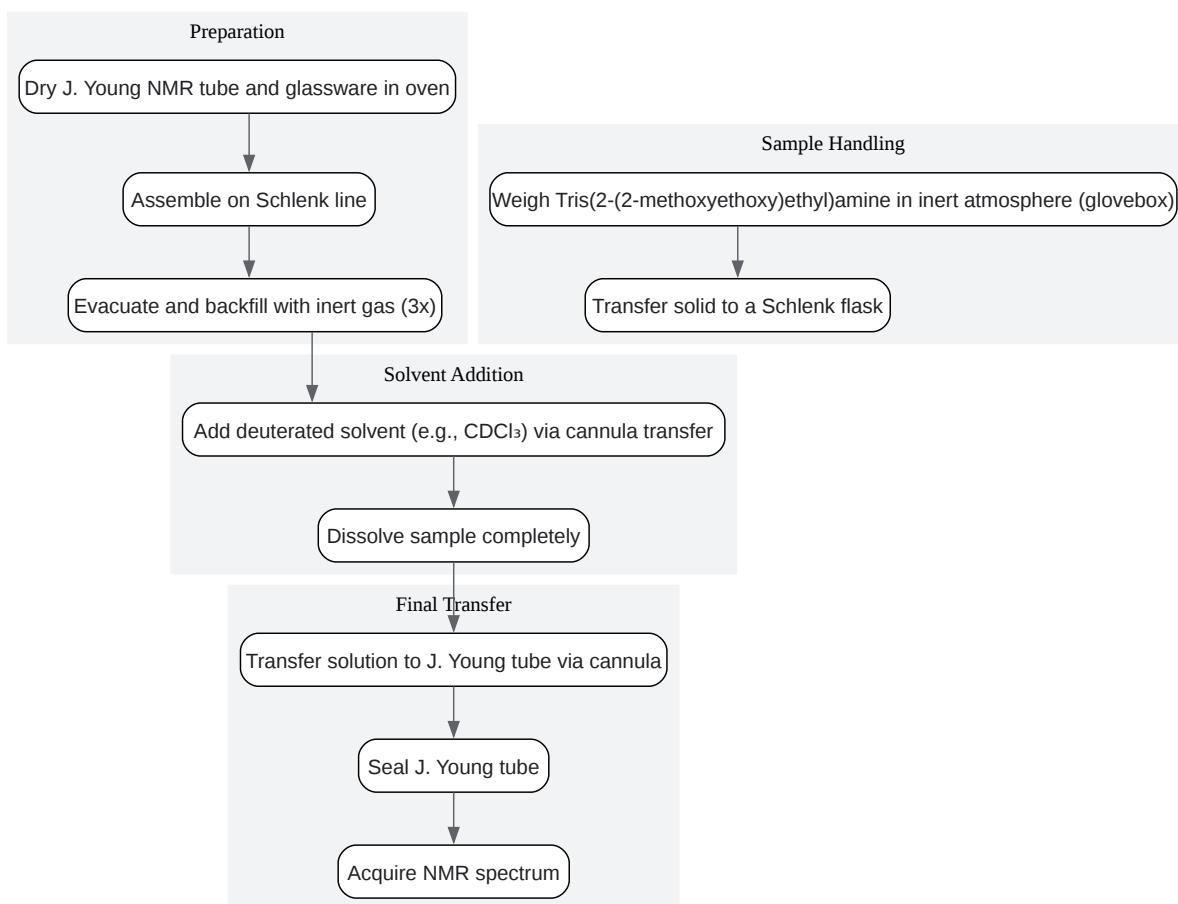
## Infrared (IR) Spectroscopy Analysis

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **Tris(2-(2-methoxyethoxy)ethyl)amine** is dominated by absorptions corresponding to C-H, C-O, and C-N bonds. As a tertiary amine, it notably lacks the N-H stretching vibrations typically seen in primary and secondary amines.<sup>[4]</sup>

Table 2: Summary of Key IR Absorptions for **Tris(2-(2-methoxyethoxy)ethyl)amine**

| Wavenumber (cm <sup>-1</sup> ) | Vibration Mode          | Interpretation                                                                                                                                          |
|--------------------------------|-------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|
| 2950-2850                      | C-H Stretch (aliphatic) | These strong absorptions are characteristic of the stretching vibrations of the C-H bonds in the methylene and methyl groups of the polyether chains.   |
| ~1100                          | C-O-C Stretch (ether)   | A strong, broad absorption in this region is the hallmark of the asymmetric stretching of the C-O-C ether linkages, which are abundant in the molecule. |
| 1250-1020                      | C-N Stretch (aliphatic) | The stretching vibration of the C-N bond in aliphatic amines typically appears in this region as a medium to weak band.                                 |

The absence of any significant absorption in the 3300-3500 cm<sup>-1</sup> region confirms the tertiary nature of the amine, as there are no N-H bonds present.<sup>[4]</sup> The most prominent feature of the spectrum is the strong C-O-C stretching band, which is expected given the numerous ether functionalities in the molecule.


## Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following protocols are recommended. Given that **Tris(2-(2-methoxyethoxy)ethyl)amine** is described as air and moisture sensitive, special handling techniques are required.

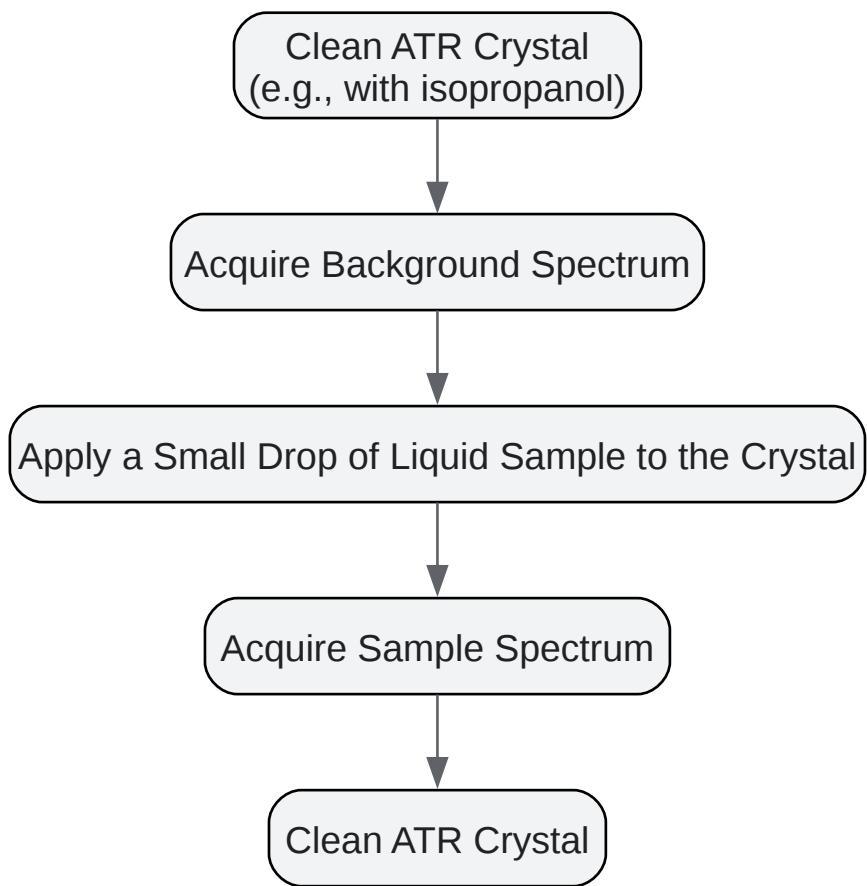
## NMR Sample Preparation (Air-Sensitive)

This protocol outlines the preparation of an NMR sample using a J. Young tube, which provides an excellent seal against the atmosphere.

Diagram: NMR Sample Preparation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for preparing an air-sensitive NMR sample.


## Step-by-Step Methodology:

- Glassware Preparation: Thoroughly dry a J. Young NMR tube and a small Schlenk flask in an oven at  $>120$  °C for several hours and allow to cool under a stream of inert gas (e.g., Argon or Nitrogen).
- Inert Atmosphere: Place the cooled glassware on a Schlenk line and perform at least three evacuate-and-backfill cycles with the inert gas to remove any residual air and moisture.
- Sample Weighing: In a glovebox, accurately weigh the desired amount of **Tris(2-(2-methoxyethoxy)ethyl)amine** and transfer it to the Schlenk flask.
- Solvent Addition: Under a positive pressure of inert gas, add the appropriate volume of deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) to the Schlenk flask using a gas-tight syringe or cannula.
- Dissolution: Gently swirl the flask to ensure the complete dissolution of the sample.
- Transfer to NMR Tube: Using a cannula, carefully transfer the solution from the Schlenk flask to the J. Young NMR tube under a positive pressure of inert gas.
- Sealing: Once the transfer is complete, securely close the valve on the J. Young tube.
- Data Acquisition: The sample is now ready for NMR analysis.

## Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique for obtaining the infrared spectrum of liquid samples with minimal preparation.

Diagram: ATR-IR Measurement Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for ATR-IR spectroscopy.

Step-by-Step Methodology:

- Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Wipe the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
- Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and the environment.
- Sample Application: Place a small drop of **Tris(2-(2-methoxyethoxy)ethyl)amine** directly onto the center of the ATR crystal.

- Sample Scan: Acquire the infrared spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio.
- Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

## Conclusion

The spectroscopic data for **Tris(2-(2-methoxyethoxy)ethyl)amine** are consistent with its symmetrical, polyether tertiary amine structure. The  $^{13}\text{C}$  NMR spectrum confirms the chemical equivalence of the three arms, while the IR spectrum is dominated by characteristic C-H and C-O-C stretching vibrations and confirms the absence of N-H bonds. Although experimental  $^1\text{H}$  NMR data is not readily available in public databases, a predictable spectrum can be inferred, which would be invaluable for routine purity checks and structural confirmation. The protocols provided herein offer a robust framework for acquiring high-quality spectroscopic data for this and other air-sensitive compounds.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. Tris(2-(2-methoxyethoxy)ethyl)amine - Wikipedia [en.wikipedia.org]
2. Tris(2-(2-methoxyethoxy)ethyl)amine | 70384-51-9 [chemicalbook.com]
3. spectrabase.com [spectrabase.com]
4. tris[2-(2-methoxyethoxy)ethyl]amine [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of Tris(2-(2-methoxyethoxy)ethyl)amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b1294828#spectroscopic-data-nmr-ir-of-tris-2-\(2-methoxyethoxy\)ethyl-amine](https://www.benchchem.com/product/b1294828#spectroscopic-data-nmr-ir-of-tris-2-(2-methoxyethoxy)ethyl-amine)]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)